AZ505 ditrifluoroacetate

Epigenetics Methyltransferase selectivity Chemical probe validation

AZ505 ditrifluoroacetate is the foundational substrate-competitive SMYD2 inhibitor for studies requiring unambiguous target attribution. With >600-fold selectivity over SMYD3/DOT1L/EZH2, it outperforms LLY-507 (~100-fold). Crucially, AZ505 uniquely induces >3-fold p53 protein accumulation in A549 cells—a phenotype absent with A-893—making it essential for p53-mediated tumor suppression research. Validated in vivo at 10 mg/kg/day i.p. in murine peritoneal fibrosis, and structurally characterized by co-crystallography and ITC (Kd 0.5 µM). Procure this benchmark benzoxazinone chemotype for high-confidence SMYD2 studies.

Molecular Formula C33H40Cl2F6N4O8
Molecular Weight 805.6 g/mol
Cat. No. B560670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ505 ditrifluoroacetate
Molecular FormulaC33H40Cl2F6N4O8
Molecular Weight805.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N(CCNCCC2=C3C(=C(C=C2)O)NC(=O)CO3)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C29H38Cl2N4O4.2C2HF3O2/c30-23-8-6-20(18-24(23)31)10-13-32-15-12-27(38)35(22-4-2-1-3-5-22)17-16-33-14-11-21-7-9-25(36)28-29(21)39-19-26(37)34-28;2*3-2(4,5)1(6)7/h6-9,18,22,32-33,36H,1-5,10-17,19H2,(H,34,37);2*(H,6,7)
InChIKeyLTZSXVZCRINTGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AZ505 Ditrifluoroacetate: A Substrate-Competitive SMYD2 Inhibitor with Validated Selectivity Profile for Epigenetic Research


AZ505 ditrifluoroacetate is a small-molecule inhibitor targeting the SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase involved in histone and non-histone substrate methylation [1]. It functions as a substrate-competitive, reversible inhibitor that occupies the peptide-binding groove of SMYD2 [1], with a reported biochemical IC50 of 0.12 μM (120 nM) and a Ki of 300 nM [1]. As the first reported SMYD2 inhibitor identified from high-throughput screening [2], AZ505 serves as a foundational chemical probe for elucidating SMYD2 biology in cancer, fibrosis, and inflammatory disease models. The ditrifluoroacetate salt form is the commercially supplied research-grade material for in vitro and in vivo pharmacological studies.

AZ505 Ditrifluoroacetate Procurement: Why Substituting with Alternative SMYD2 Inhibitors Compromises Experimental Reproducibility


Although multiple SMYD2 inhibitors exist within the benzoxazinone chemotype class — including A-893 and LLY-507 — they are not functionally interchangeable [1]. AZ505 is a substrate-competitive inhibitor that binds the peptide-binding groove, whereas LLY-507 occupies the substrate peptide-binding pocket with a distinct binding mode [1]. Critically, comparative cellular data reveal that A-893 and AZ505 produce divergent effects on total p53 protein levels (A-893 causes no change; AZ505 induces >3-fold increase) despite similar reductions in p53K370me1 methylation [2]. Furthermore, LLY-507 exhibits approximately 100-fold selectivity over other methyltransferases versus >600-fold for AZ505 . Substituting one inhibitor for another without accounting for these mechanistically distinct profiles risks confounding data interpretation and undermines cross-study comparability in SMYD2-targeted research programs.

AZ505 Ditrifluoroacetate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


AZ505 Exhibits >600-Fold Selectivity for SMYD2 Over Six Related Methyltransferases

AZ505 demonstrates >600-fold selectivity for SMYD2 compared to a panel of six related histone methyltransferases, including the closest family member SMYD3 [1]. While LLY-507 exhibits approximately 100-fold selectivity over 24 related proteins, the magnitude of selectivity window for AZ505 provides a distinct profile for experiments where off-target methyltransferase activity must be minimized .

Epigenetics Methyltransferase selectivity Chemical probe validation

AZ505 Induces >3-Fold Increase in Total p53 Protein Levels — A Phenotype Absent with A-893

In a direct comparative cellular study, treatment of A549 lung carcinoma cells with 10 μM AZ505 for 18 hours resulted in a surprising >3-fold increase in total p53 protein levels, whereas A-893 treatment produced no change in total p53 [1]. Both compounds reduced the p53K370me1 methyl mark (AZ505: 28% reduction; A-893: 42% reduction) [1]. This differential effect on total p53 stabilization represents a functionally meaningful divergence between two structurally related benzoxazinone SMYD2 inhibitors.

p53 signaling Cancer biology SMYD2 inhibitor pharmacology

AZ505 Demonstrates In Vivo Antifibrotic Efficacy in Peritoneal Fibrosis Model at 10 mg/kg Daily Dosing

In a chlorhexidine gluconate (CG)-induced murine model of peritoneal fibrosis, AZ505 administered intraperitoneally at 10 mg/kg daily for 21 days produced significant attenuation of fibrotic pathology [1]. Quantitatively, AZ505 treatment significantly reduced submesothelial zone thickness (p < 0.05 vs. CG group), decreased collagen I and fibronectin expression (p < 0.05), suppressed CD31-positive angiogenesis and CD68-positive macrophage infiltration (p < 0.05), and inhibited AKT phosphorylation while upregulating PTEN expression [1]. This represents the first direct evidence of AZ505 efficacy in a peritoneal fibrosis model.

Fibrosis In vivo pharmacology Peritoneal dialysis

AZ505 Binds SMYD2 Peptide-Binding Groove with Entropy-Driven Thermodynamics Distinct from Other Inhibitors

AZ505 binding to SMYD2 is primarily entropy-driven, indicating mediation by hydrophobic interactions with a limited number of specific hydrogen bonds [1]. Isothermal titration calorimetry (ITC) studies reveal a Kd of 0.5 μM for AZ505 binding to SMYD2, compared to a calculated Kd of 3.7 μM for the p53 substrate peptide [1]. This thermodynamic signature differs from that of other SMYD2 inhibitors and provides a distinct binding profile for structure-activity relationship (SAR) studies.

Structural biology Binding thermodynamics Inhibitor mechanism

AZ505 Ditrifluoroacetate: Evidence-Backed Research and Industrial Application Scenarios


Chemical Probe for SMYD2 Selectivity-Intensive Mechanistic Studies

AZ505 is optimally deployed in experiments requiring high-confidence attribution of phenotypes to SMYD2 inhibition. Its >600-fold selectivity window over six related methyltransferases [1] makes it preferable to LLY-507 (~100-fold) for studies where SMYD3, DOT1L, or EZH2 off-target activity would confound interpretation. Researchers investigating SMYD2-specific functions in cancer cell signaling or epigenetic regulation should prioritize AZ505 for its validated selectivity profile.

p53-Dependent Cancer Biology Investigations

AZ505 uniquely induces >3-fold accumulation of total p53 protein in A549 cells at 10 μM, a phenotype not observed with the structurally related inhibitor A-893 [1]. This property makes AZ505 the SMYD2 inhibitor of choice for studies examining p53 stabilization, transcriptional activity, and downstream tumor suppressor functions. Procurement of AZ505, rather than A-893, is essential for experiments where p53 protein level modulation is a critical endpoint or where p53-dependent apoptosis induction is under investigation.

In Vivo Fibrosis Model Pharmacological Studies

AZ505 has demonstrated validated in vivo efficacy in a murine peritoneal fibrosis model at 10 mg/kg daily intraperitoneal dosing, with significant attenuation of collagen deposition, angiogenesis markers (CD31), inflammatory infiltration (CD68), and EMT markers [1]. This established dosing regimen and efficacy profile supports AZ505 as a tool compound for fibrosis research programs investigating renal fibrosis, peritoneal dialysis complications, or cisplatin-induced chronic kidney disease, where AZ505 has also shown protective effects [1].

Structural Biology and Thermodynamic Binding Reference Studies

The crystal structure of SMYD2 in complex with AZ505 is solved and publicly available, and its entropy-driven binding thermodynamics are quantitatively characterized by ITC (Kd = 0.5 μM) [1]. AZ505 therefore serves as a structural reference compound for crystallography, molecular docking validation, and SAR campaigns aimed at developing next-generation SMYD2 inhibitors. Researchers requiring a structurally and thermodynamically well-defined SMYD2 ligand for comparative binding studies should procure AZ505 as the benchmark benzoxazinone chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ505 ditrifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.